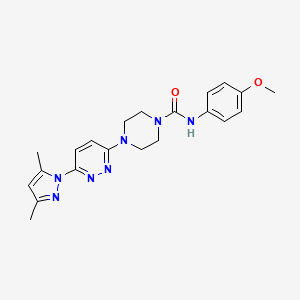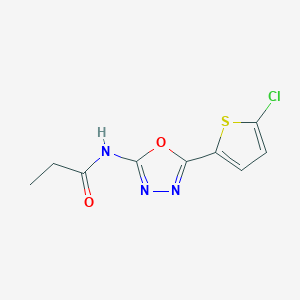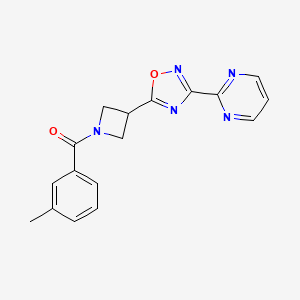![molecular formula C19H18N2O5S B2740469 Methyl 2-[6-methoxy-2-(2-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865200-10-8](/img/structure/B2740469.png)
Methyl 2-[6-methoxy-2-(2-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[6-methoxy-2-(2-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate, also known as MMBIA, is a synthetic compound that has been used in scientific research for its potential therapeutic applications.
Scientific Research Applications
Aldose Reductase Inhibitors
A study by Ali et al. (2012) focused on synthesizing and evaluating new iminothiazolidin-4-one acetate derivatives as inhibitors for aldose reductase (ALR2), an enzyme implicated in diabetic complications. The compounds, including methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate, showed significant inhibitory potency, suggesting their potential as novel drugs for treating diabetic complications.
Heterocyclic Core Synthesis
Blunt et al. (2015) conducted research on the oxidative routes to synthesize benzothiazole cores of natural products (Blunt et al., 2015). This study presents a biomimetic approach to synthesizing such cores, demonstrating the versatility of benzothiazoles in organic synthesis.
Metal Complex Synthesis and Antibacterial Activity
Ekennia et al. (2017) investigated the synthesis of novel metal (II) complexes using ligands derived from benzothiazole, demonstrating their varied antibacterial activities (Ekennia et al., 2017). The study highlights the potential of these compounds in developing new antibacterial agents.
Anticancer Properties
The anticancer activity of benzothiazole derivatives was explored by Havrylyuk et al. (2010), where several 4-thiazolidinones containing benzothiazole moieties were screened for activity against various cancer cell lines (Havrylyuk et al., 2010). This research contributes to the understanding of benzothiazoles' role in cancer treatment.
Antibacterial Co(II) and Ni(II) Complexes
Mahmood-ul-Hassan et al. (2002) synthesized and characterized Co(II) and Ni(II) complexes of benzothiazole-derived Schiff bases, evaluating their antibacterial properties against various pathogenic bacteria (Mahmood-ul-Hassan et al., 2002). This study indicates the potential of these complexes in antibacterial applications.
Antibacterial Zn(II) Compounds
Another study by Mahmood-ul-hassan et al. (2002) focused on Zn(II) compounds of Schiff bases derived from benzothiazoles, revealing their antibacterial effectiveness against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002). This research provides insights into the development of new antibacterial agents.
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(2-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-24-12-8-9-14-16(10-12)27-19(21(14)11-17(22)26-3)20-18(23)13-6-4-5-7-15(13)25-2/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYORVGIDITJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3OC)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3-thiazol-2-yl)urea](/img/structure/B2740392.png)

![1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2740397.png)







![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2740405.png)
